molecular formula C24H16BrClO5 B12035991 Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12035991
M. Wt: 499.7 g/mol
InChI Key: OTEICVIYKYWWIS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzoyl group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a benzofuran derivative, followed by the introduction of the chlorobenzoyl group through an esterification reaction. The final step involves the formation of the ethyl ester.

    Bromination: The initial step involves the bromination of a benzofuran derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated benzofuran is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the chlorobenzoyl ester.

    Ester Formation: The final step involves the reaction of the intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The benzofuran core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of alcohols or dehalogenated products.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Methyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Contains an isopropyl group instead of an ethyl group.

    Ethyl 6-bromo-5-((3-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a different position of the chlorine atom.

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C24H16BrClO5

Molecular Weight

499.7 g/mol

IUPAC Name

ethyl 6-bromo-5-(4-chlorobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H16BrClO5/c1-2-29-24(28)21-17-12-20(31-23(27)15-8-10-16(26)11-9-15)18(25)13-19(17)30-22(21)14-6-4-3-5-7-14/h3-13H,2H2,1H3

InChI Key

OTEICVIYKYWWIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)Cl)Br)C4=CC=CC=C4

Origin of Product

United States

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